Micronomicin sulfate

Vue d'ensemble

Description

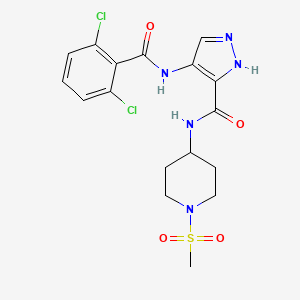

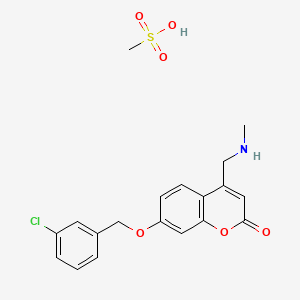

Micronomicin sulfate is an aminoglycoside antibiotic effective against gram-negative bacteria . It is composed of amino groups attached to glycosides and binds the 30s ribosomal subunit, causing misreading of the mRNA sequence and inhibition of translocation . It was originally isolated from Micromonospora .

Synthesis Analysis

The synthesis of Micronomicin sulfate involves a membrane separation and extraction method . The method includes decolorizing a Micronomicin sulfate analytic solution by an ultrafiltration membrane system, and concentrating it by a nanofiltration membrane system .

Molecular Structure Analysis

Micronomicin sulfate has a molecular formula of C40H92N10O34S5 . Its average mass is 1417.530 Da and its monoisotopic mass is 1416.438110 Da .

Physical And Chemical Properties Analysis

Micronomicin sulfate has a molecular formula of C20H43N5O11S and a molecular weight of 561.65 . It is freely soluble in water .

Applications De Recherche Scientifique

Micronomicin Sulfate: A Comprehensive Analysis of Scientific Research Applications

Antibacterial Activity Against Gram-Negative Bacteria: Micronomicin sulfate is a potent aminoglycoside antibiotic that exhibits high inhibitory activity against a range of Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter, Klebsiella pneumoniae, and Serratia species. Its effectiveness is comparable to other antibiotics such as gentamicin, making it a valuable alternative in treating infections caused by these pathogens .

Antibacterial Spectrum Against Gram-Positive Bacteria: In addition to its action against Gram-negative bacteria, Micronomicin sulfate also shows a broad antibacterial spectrum against Gram-positive bacteria. This dual action expands its potential use in clinical settings to address various bacterial infections .

Susceptibility Testing of Clinical Isolates: Micronomicin sulfate has been subjected to susceptibility tests on clinical isolates, demonstrating similar activity to gentamicin (GM). This suggests its potential as a reliable option for empirical therapy in hospital settings where resistance to other antibiotics is a concern .

4. Characterization of Impurities in Pharmaceutical Preparations Research has been conducted to characterize impurities present in Micronomicin sulfate injections using liquid chromatography coupled with mass spectrometry. This is crucial for ensuring the safety and efficacy of pharmaceutical preparations containing this compound .

5. Inhibition of Fatty Acid Synthesis Enzymes Studies have shown that Micronomicin sulfate can inhibit bacterial growth by binding to fatty acid synthesis enzymes, thereby disrupting membrane function. This mode of action contributes to its broad-spectrum antimicrobial properties .

Antimicrobial Action Against Fungi: Micronomicin sulfate also exhibits antimicrobial action against fungi, adding another layer to its broad-spectrum capabilities. This makes it a candidate for research into antifungal therapies and treatments for fungal infections .

Thermo Fisher Scientific VWR National Center for Advancing Translational Sciences Synapse Biosynth

Mécanisme D'action

Target of Action

Micronomicin sulfate, an aminoglycoside antibiotic, primarily targets the 30S ribosomal subunit of bacterial cells . This subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics like Micronomicin sulfate .

Mode of Action

Micronomicin sulfate interacts with its target by binding to the 30S ribosomal subunit . This binding results in the mistranscription of mRNA , leading to the production of faulty or non-existent proteins . The inability to produce essential proteins inhibits the normal functioning of the bacterial cell, ultimately leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by Micronomicin sulfate is the protein biosynthesis pathway . By targeting the 30S ribosomal subunit, Micronomicin sulfate disrupts the translation process, preventing the correct formation of proteins. This disruption can have downstream effects on various cellular processes that rely on these proteins .

Pharmacokinetics

It’s known that micronomicin sulfate is used as an eye drop, suggesting a localized application

Result of Action

The result of Micronomicin sulfate’s action is the inhibition of protein synthesis, leading to the death of the bacterial cell . It exhibits high activity against various bacteria, including Pseudomonas, Proteus, Klebsiella pneumoniae, and Serratia .

Action Environment

The action of Micronomicin sulfate can be influenced by environmental factors. For instance, it’s known to be freely soluble in water , which could affect its distribution and efficacy. Additionally, the antibiotic is derived from Micromonospora, a genus of bacteria found in soil , suggesting that it may be stable in various environmental conditions.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41N5O7.H2O4S/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2;1-5(2,3)4/h9-19,24-28H,4-8,21-23H2,1-3H3;(H2,1,2,3,4)/t9-,10+,11-,12+,13-,14+,15+,16-,17+,18+,19+,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDGQSCLOYLSEK-SCFBDNQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43N5O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048609 | |

| Record name | Micronomicin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Micronomicin sulfate | |

CAS RN |

66803-19-8 | |

| Record name | Micronomicin sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66803-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Micronomicin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

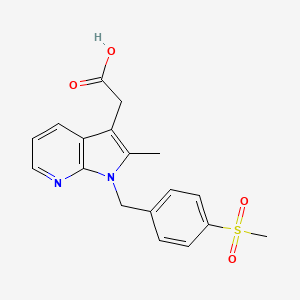

![N-[3,4-bis(trifluoromethyl)phenyl]-4-(pyridin-4-ylmethyl)phthalazin-1-amine](/img/structure/B1677045.png)

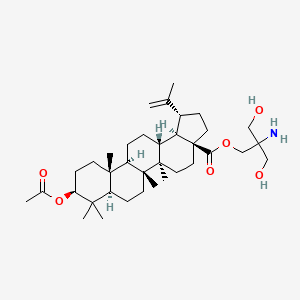

![(11bS)-3-ethyl-9,10-dimethoxy-2-[[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B1677062.png)

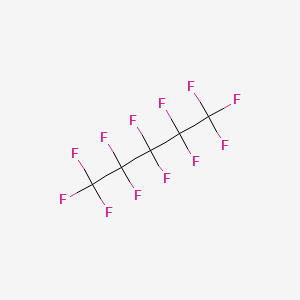

![2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1677066.png)